

# historical development of hexafluoropropene production

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: Hexafluoropropene

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An In-depth Technical Guide to the Historical Development of **Hexafluoropropene** Production  
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Hexafluoropropene** (HFP), a cornerstone of the fluoropolymer industry, has seen a dynamic evolution in its production methodologies. This technical guide provides a comprehensive overview of the historical development of HFP synthesis, with a focus on the core chemical processes that have been industrialized. We delve into the pyrolysis of tetrafluoroethylene (TFE), the thermal decomposition of chlorodifluoromethane (R22), and the pyrolysis of trifluoromethane (fluoroform). This document presents quantitative data in structured tables, details key experimental protocols, and visualizes reaction pathways and workflows to offer a thorough resource for professionals in chemistry and drug development.

## Introduction

**Hexafluoropropene** ( $\text{CF}_3\text{CF}=\text{CF}_2$ ) is a critical monomer in the production of a wide array of fluorinated materials, including copolymers with tetrafluoroethylene (FEP), fluoroelastomers, and various specialty chemicals. Its unique properties, imparted by the fluorine atoms, make it an invaluable building block in materials science and, by extension, in applications relevant to the pharmaceutical and drug development sectors where fluorinated compounds are of increasing interest. The industrial-scale production of HFP has evolved significantly since its initial discovery, driven by the need for higher yields, improved safety, and greater cost-

effectiveness. This guide explores the key historical milestones and technical intricacies of the dominant HFP production routes.

## Pyrolysis of Tetrafluoroethylene (TFE)

The thermal rearrangement of tetrafluoroethylene (TFE) into **hexafluoropropene** is one of the earliest and most established methods for HFP production. This process involves heating TFE gas to high temperatures, causing it to dimerize and then rearrange to form HFP.

### Historical Context

The pyrolysis of TFE to produce HFP was extensively studied and patented by DuPont in the mid-20th century. Early processes were often plagued by low yields and the formation of undesirable byproducts, including the highly toxic perfluoroisobutylene (PFIB).<sup>[1]</sup> Over the years, significant research has focused on optimizing reaction conditions and reactor design to maximize HFP selectivity and ensure safe operation.

### Quantitative Data

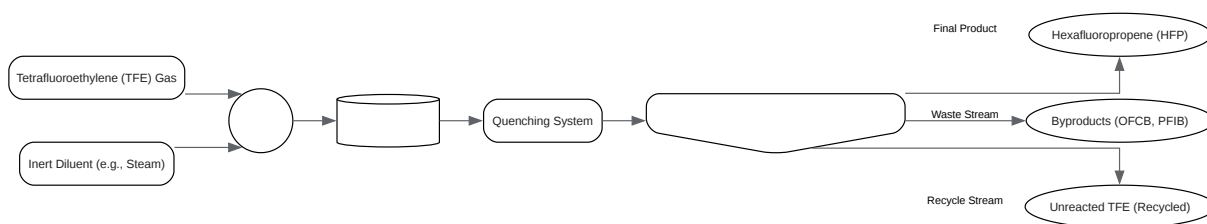
Parameter	Value	Reference(s)
Reaction Temperature	600 - 900 °C	<sup>[1]</sup>
Pressure	Reduced pressure (as low as 0.1 bar) to atmospheric	<sup>[1]</sup>
Residence Time	0.1 - 5 seconds	<sup>[2]</sup>
Yield of HFP	Can exceed 75% under optimized conditions	<sup>[3]</sup>
Key Byproducts	Octafluorocyclobutane (OFCB), Perfluoroisobutylene (PFIB), Higher molecular weight fluorocarbons	<sup>[1][4]</sup>

### Experimental Protocol

A typical laboratory or pilot-scale setup for the pyrolysis of TFE involves a high-temperature tubular reactor.

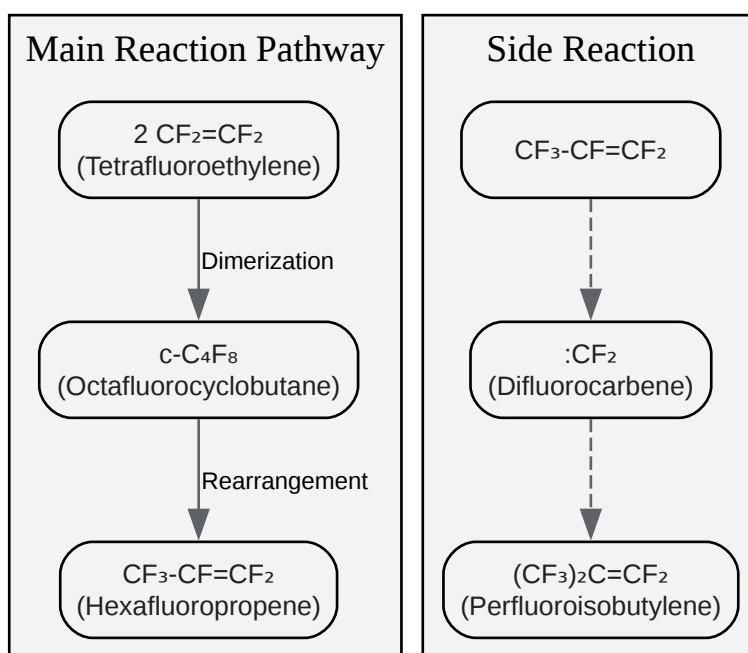
- **Reactor Setup:** A corrosion-resistant reactor tube (e.g., made of nickel, its alloys, or platinum-lined) is placed inside a furnace capable of reaching and maintaining temperatures up to 900 °C.[1][2]
- **Inert Atmosphere:** The system is first purged with an inert gas, such as nitrogen or argon, to remove any oxygen, which can lead to explosive decomposition of TFE at high temperatures.[5]
- **Reactant Feed:** Gaseous TFE is introduced into the preheated reactor at a controlled flow rate. An inert diluent like steam or carbon dioxide can be co-fed to reduce the partial pressure of TFE, which can improve HFP yield and suppress byproduct formation.[1]
- **Pyrolysis:** The TFE passes through the hot zone of the reactor, where it undergoes pyrolysis. The temperature and residence time are critical parameters that must be precisely controlled to maximize the conversion to HFP.
- **Quenching:** The product stream exiting the reactor is rapidly cooled (quenched) to prevent further reactions and the formation of undesired byproducts. This can be achieved using a water-cooled heat exchanger or by mixing with a cold inert gas.
- **Product Collection and Analysis:** The quenched gas mixture is passed through a series of cold traps to condense the products. The composition of the product mixture is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS).
- **Purification:** The collected condensate, containing HFP, unreacted TFE, and byproducts, is subjected to fractional distillation to isolate pure HFP.

## Visualization



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Caption: Experimental workflow for HFP production via TFE pyrolysis.



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Caption: Simplified reaction pathway for TFE pyrolysis to HFP.

## Pyrolysis of Chlorodifluoromethane (R22)

The production of HFP from chlorodifluoromethane ( $\text{CHClF}_2$ , also known as R22) is often integrated with the production of TFE. The pyrolysis of R22 initially yields difluorocarbene ( $:\text{CF}_2$ ), which can then dimerize to TFE. Under appropriate conditions, the TFE formed in situ can further react to form HFP.

## Historical Context

The pyrolysis of R22 to produce TFE has been a major industrial process for decades.<sup>[6]</sup> The co-production of HFP was a natural extension of this chemistry, with process conditions being tailored to favor the formation of either TFE or HFP.<sup>[7]</sup> This route has faced environmental scrutiny due to the ozone-depleting potential of R22, leading to phase-out schedules under the Montreal Protocol.

## Quantitative Data

Parameter	Value	Reference(s)
Reaction Temperature	730 - 980 °C	<sup>[7][8]</sup>
Residence Time	0.01 - 50 milliseconds	<sup>[7][8]</sup>
Molar Ratio (Steam/R22)	5 - 10	<sup>[8]</sup>
Selectivity (TFE + HFP)	Can be very high, with the ratio of TFE to HFP depending on conditions	<sup>[7]</sup>
Key Byproducts	HCl, Unreacted R22, Higher molecular weight fluorocarbons	<sup>[6]</sup>

## Experimental Protocol

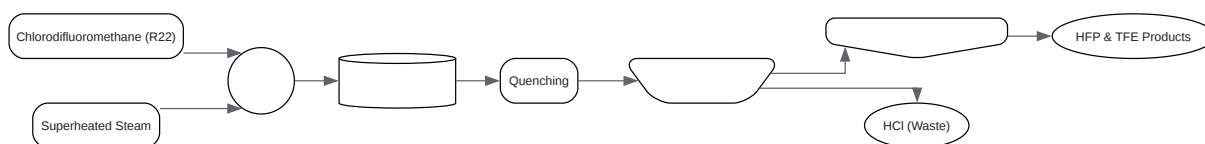
The experimental setup for the pyrolysis of R22 is similar to that for TFE, with considerations for handling the corrosive HCl byproduct.

- **Reactor and Feed:** A high-temperature reactor is used. R22 gas, often preheated, is fed into the reactor. Superheated steam is typically used as a diluent and heat carrier.<sup>[2][8]</sup>
- **Pyrolysis Reaction:** At temperatures between 730 and 980 °C, R22 undergoes pyrolysis to form difluorocarbene and HCl. The difluorocarbene then reacts to form TFE and

subsequently HFP.[6][7]

- **Quenching and Acid Removal:** The hot product gases are rapidly cooled. The gas stream then passes through a scrubber to remove the acidic HCl.
- **Product Separation:** The remaining gas mixture, containing HFP, TFE, unreacted R22, and other fluorinated byproducts, is compressed and subjected to multi-stage distillation to separate the components. The azeotropic behavior of HFP and R22 presents a separation challenge.[9][10]

## Visualization



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Caption: Process workflow for HFP and TFE production from R22.

## Pyrolysis of Trifluoromethane (Fluoroform)

The production of HFP from trifluoromethane ( $\text{CHF}_3$ , fluoroform, or R23) is a more recent development and is considered a cleaner process as it avoids the use of chlorine-containing precursors. Fluoroform is a byproduct of TFE production and can be utilized as a feedstock for HFP.[2]

## Historical Context

The pyrolysis of fluoroform to produce TFE and HFP has been explored as an alternative to the R22 route, partly due to the environmental concerns associated with R22. Research has focused on optimizing reaction conditions to achieve high yields of HFP.[11][12]

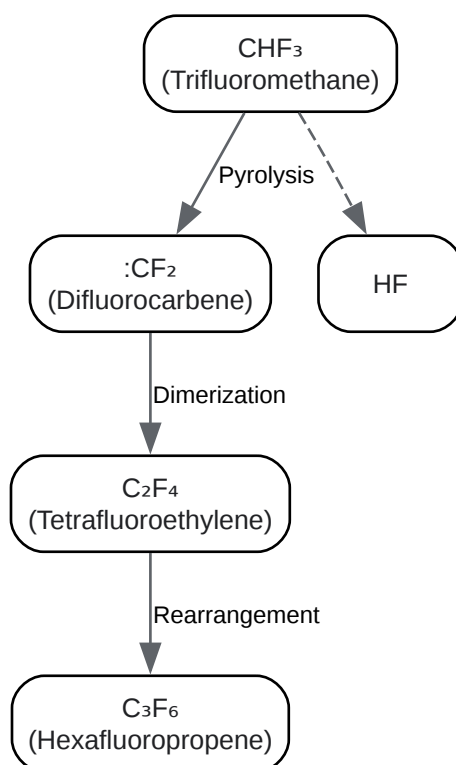
## Quantitative Data

Parameter	Value	Reference(s)
Reaction Temperature	700 - 950 °C	<a href="#">[2]</a> <a href="#">[11]</a>
Residence Time	0.1 - 40 seconds	<a href="#">[2]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Molar Ratio (R23/TFE)	0.25 - 10 (when TFE is co-fed)	<a href="#">[2]</a>
Yield of HFP	Can be significant, especially with co-feeding of TFE	<a href="#">[4]</a> <a href="#">[11]</a>
Key Byproducts	HF, TFE, Perfluoroisobutylene (PFIB)	<a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocol

- **Reactor:** A nickel tubular reactor is commonly used for the pyrolysis of fluoroform.[\[12\]](#)
- **Reactant Feed:** Gaseous fluoroform is fed into the reactor. In some process variations, TFE is co-fed with the fluoroform. The co-feeding of TFE can help to control the reaction temperature by balancing the endothermic pyrolysis of R23 with the exothermic dimerization of TFE.[\[2\]](#)[\[11\]](#)
- **Pyrolysis:** The reaction is carried out at high temperatures, leading to the formation of difluorocarbene and HF. The difluorocarbene then reacts to form TFE and subsequently HFP.
- **Product Separation:** The product stream is quenched and then subjected to separation and purification, typically involving distillation, to isolate HFP.

## Visualization



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Caption: Reaction pathway for HFP synthesis from trifluoromethane.

## Other Historical Production Methods

While the pyrolysis routes are dominant, other methods for HFP synthesis have been developed, though they are less common on an industrial scale.

- **Defluorination of Hexafluoropropane:** This method involves the removal of two fluorine atoms from hexafluoropropane (C<sub>3</sub>F<sub>8</sub>) to form HFP.
- **Dehydrochlorination of Chlorinated Precursors:** Processes involving the removal of HCl from chlorinated C<sub>3</sub> compounds have also been patented. For example, 2,3-dichloro-1,1,1,2,3,3-hexafluoropropane can be reacted with hydrogen at high temperatures to produce HFP.<sup>[13]</sup>

These methods have generally been less economically competitive than the main pyrolysis routes.

## Conclusion



The production of **hexafluoropropene** has a rich history characterized by continuous innovation in chemical processing. From the early developments in TFE pyrolysis to the more recent advancements in fluoroform utilization, the overarching goals have been to improve yield, reduce the formation of toxic byproducts, and enhance process safety and sustainability. For researchers and professionals in fields that utilize fluorinated compounds, understanding the synthesis of key building blocks like HFP is crucial for appreciating the supply chain and for the development of new materials and pharmaceuticals. The detailed protocols and data presented in this guide offer a foundational understanding of the historical and current landscape of HFP production.

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- To cite this document: BenchChem. [historical development of hexafluoropropene production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6593677#historical-development-of-hexafluoropropene-production]

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